An In-Depth Technical Guide to the Physicochemical Properties of 3-[(4-Fluorobenzyl)oxy]piperidine Hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 3-[(4-Fluorobenzyl)oxy]piperidine Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs and biologically active compounds.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a valuable component in the design of therapeutics, particularly for central nervous system (CNS) disorders.[2] This guide focuses on a specific, functionalized derivative: 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride .
This document serves as a comprehensive technical guide, providing a framework for the synthesis, characterization, handling, and potential applications of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride. The insights herein are synthesized from established chemical principles and data from structurally analogous compounds, offering a predictive and practical resource for researchers.
Molecular Structure and Physicochemical Profile
The structure of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride is defined by a piperidine ring substituted at the 3-position with a 4-fluorobenzyl group via an ether (oxy) linkage. The hydrochloride salt is formed by the protonation of the basic piperidine nitrogen.
Core Structural Analysis
-
Piperidine Scaffold: As a saturated heterocycle, the piperidine ring imparts a three-dimensional structure that can be crucial for fitting into the binding pockets of biological targets. The nitrogen atom acts as a hydrogen bond acceptor and, in its protonated hydrochloride form, a hydrogen bond donor, while also influencing the compound's overall solubility and pharmacokinetic profile.[5]
-
4-Fluorobenzyl Moiety: The fluorobenzyl group is a common feature in modern pharmaceuticals. The fluorine atom, with its high electronegativity and small size, can alter the electronic profile of the molecule, enhance binding interactions (e.g., through hydrogen bonding or dipole interactions), and block sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.[3][4]
-
Ether Linkage: The ether bond connecting the two main scaffolds provides rotational flexibility, allowing the molecule to adopt various conformations. This flexibility can be advantageous for optimizing interactions with a biological target. However, ether linkages can also be susceptible to metabolic cleavage.
-
Hydrochloride Salt: Formation of the hydrochloride salt is a standard practice to improve the stability, crystallinity, and aqueous solubility of basic compounds like piperidine derivatives, which facilitates handling, formulation, and administration.[6][7]
Predicted Physicochemical Properties
The following table summarizes the calculated and predicted physicochemical properties for the free base and hydrochloride salt forms of the molecule.
| Property | Value (Hydrochloride Salt) | Value (Free Base) | Reference |
| Molecular Formula | C₁₂H₁₇ClFNO | C₁₂H₁₆FNO | Calculated |
| Molecular Weight | 245.72 g/mol | 209.26 g/mol | Calculated |
| Appearance | Predicted to be a white to off-white solid | Predicted to be an oil or low-melting solid | [8] |
| Predicted XLogP3 | N/A | ~2.5-3.0 | [9] |
| Predicted Hydrogen Bond Donors | 2 (N-H⁺, O-H from HCl) | 1 (N-H) | [9] |
| Predicted Hydrogen Bond Acceptors | 2 (O, F) | 2 (O, F) | [9] |
| Predicted Rotatable Bond Count | 3 | 3 | [9] |
Synthesis and Purification Strategy
The most logical and established route for synthesizing 3-[(4-Fluorobenzyl)oxy]piperidine is the Williamson ether synthesis , a robust and widely used method for forming ether linkages.[10][11] This involves the reaction of an alkoxide with a primary alkyl halide.[12]
Retrosynthetic Analysis and Proposed Pathway
The synthesis can be envisioned by disconnecting the ether bond, leading to two key precursors: 3-hydroxypiperidine and 4-fluorobenzyl halide (e.g., bromide or chloride). To prevent unwanted N-alkylation of the piperidine nitrogen, it is crucial to use an N-protected 3-hydroxypiperidine, such as N-Boc-3-hydroxypiperidine, as the starting material.
Caption: Fig 1: Synthetic workflow for the target compound.
Experimental Protocol: A Step-by-Step Guide
Step 1: Deprotonation of N-Boc-3-hydroxypiperidine
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C (ice bath).
-
Causality: NaH is a strong, non-nucleophilic base used to deprotonate the alcohol, forming the sodium alkoxide. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.[12]
-
-
Slowly add a solution of N-Boc-3-hydroxypiperidine (1.0 equivalent) in anhydrous THF via a dropping funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases. This indicates the complete formation of the alkoxide.
Step 2: Williamson Ether Synthesis (SN2 Reaction)
-
Cool the reaction mixture back to 0 °C.
-
Slowly add 4-fluorobenzyl bromide (1.1 equivalents) to the flask.
-
Allow the reaction to warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC).
Step 3: Workup and Purification of the Intermediate
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C to neutralize any unreacted NaH.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product (N-Boc-3-[(4-fluorobenzyl)oxy]piperidine) via flash column chromatography on silica gel.
Step 4: Boc Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified intermediate in a suitable solvent such as diethyl ether or 1,4-dioxane.
-
Cool the solution to 0 °C and slowly bubble anhydrous HCl gas through it, or add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane).
-
Causality: The strong acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group and simultaneously protonate the piperidine nitrogen to form the desired hydrochloride salt.
-
-
The hydrochloride salt will typically precipitate from the solution.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride.
Analytical Characterization
A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.
Caption: Fig 2: Integrated analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a suitable deuterated solvent like DMSO-d₆ or D₂O.
-
¹H NMR:
-
Aromatic Protons: Expect two doublets (or a complex multiplet resembling an AA'BB' system) in the range of δ 7.0-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
Benzylic Protons (-O-CH₂-Ar): A singlet around δ 4.5 ppm.
-
Piperidine Protons: A complex series of multiplets between δ 1.5-3.5 ppm. The proton at C3 (geminal to the ether oxygen) will be shifted downfield (δ ~3.5-4.0 ppm). The protons adjacent to the nitrogen (C2, C6) will also be downfield.
-
Amine Proton (N-H): A broad singlet, which may be exchangeable with D₂O. In the hydrochloride salt form, two protons (N-H₂⁺) may be observed.
-
-
¹³C NMR:
-
Aromatic Carbons: Four signals expected in the aromatic region (δ 115-165 ppm). The carbon attached to fluorine will show a large C-F coupling constant.
-
Benzylic Carbon (-O-CH₂-Ar): A signal around δ 70-75 ppm.
-
Piperidine Carbons: Signals in the aliphatic region (δ 20-80 ppm), with the C3 carbon being the most downfield due to the ether linkage.
-
-
¹⁹F NMR: A single resonance for the fluorine atom on the benzyl ring.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Ionization: Using electrospray ionization in positive mode (ESI+), the expected base peak would be the molecular ion of the free base, [M+H]⁺, at m/z = 210.2.
-
Key Fragmentation Patterns: The most likely fragmentation pathway is the cleavage of the benzylic C-O bond, which is a common fragmentation route for benzyl ethers.[14][15][16] This would result in a prominent fragment ion corresponding to the 4-fluorobenzyl cation at m/z = 109.1. Loss of the entire 4-fluorobenzyloxy group would also be possible.
| Technique | Predicted Key Data | Purpose |
| ¹H NMR | Ar-H: δ 7.0-7.5; O-CH₂: δ ~4.5; Piperidine-H: δ 1.5-4.0 | Structural Elucidation |
| ¹³C NMR | Ar-C: δ 115-165; O-CH₂: δ ~70-75; Piperidine-C: δ 20-80 | Carbon Skeleton Confirmation |
| LC-MS (ESI+) | [M+H]⁺ at m/z = 210.2 | Molecular Weight Verification |
| HPLC | Purity >95% (typical target) | Purity Assessment |
Safety, Handling, and Potential Applications
Safety and Handling
While specific toxicology data for this compound is unavailable, data from analogous piperidine hydrochlorides and fluorinated aromatic compounds should be used to guide handling procedures.[6][17][18]
-
Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7]
-
Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves.[18]
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[19]
Stability and Storage
The hydrochloride salt form is expected to be a stable, crystalline solid.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[8]
Potential Applications in Drug Discovery
The structural features of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride make it a promising scaffold for various therapeutic areas:
-
CNS Agents: The piperidine scaffold is a key component of many CNS-active drugs, including antipsychotics and antidepressants.[2] This molecule could serve as a precursor for ligands targeting dopamine, serotonin, or other neurotransmitter receptors.
-
Enzyme Inhibitors: The 4-fluorobenzyl group can be used to probe interactions within the active sites of enzymes. This scaffold could be elaborated to develop inhibitors for targets such as acetylcholinesterase or monoamine oxidase.[20][21]
-
Fragment-Based Drug Design: This compound can be used as a fragment in screening campaigns to identify initial hits that can be further optimized into potent lead compounds. The combination of a flexible linker and two distinct pharmacophoric groups (piperidine and fluorophenyl) makes it an attractive starting point.[1]
Conclusion
3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride is a chemical entity with significant, albeit underexplored, potential in medicinal chemistry and drug discovery. By leveraging established synthetic methodologies like the Williamson ether synthesis and a standard suite of analytical techniques, researchers can reliably prepare and characterize this compound. Its unique combination of a privileged piperidine scaffold, a metabolically stable fluorobenzyl moiety, and a flexible ether linker makes it a valuable building block for creating novel molecules with potential therapeutic applications. This guide provides the foundational knowledge required for its synthesis, analysis, and safe handling, empowering researchers to explore its full potential in their discovery programs.
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